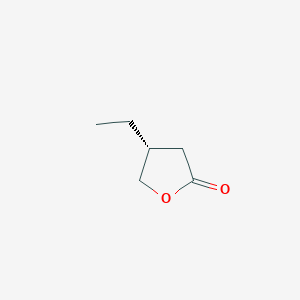
(R)-4-Ethyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Ethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of furan derivatives. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a furan ring with an ethyl group attached to the fourth carbon and a lactone (cyclic ester) structure. The presence of the chiral center at the fourth carbon makes it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyldihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, starting from a 4-ethyl-2-buten-1-ol, the compound can be cyclized using an acid catalyst to form the desired furan ring.
Industrial Production Methods
In an industrial setting, the production of ®-4-Ethyldihydrofuran-2(3H)-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation or crystallization are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Ethyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Aplicaciones Científicas De Investigación
®-4-Ethyldihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism by which ®-4-Ethyldihydrofuran-2(3H)-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Ethyldihydrofuran-2(3H)-one: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4-Methyldihydrofuran-2(3H)-one: A similar compound with a methyl group instead of an ethyl group.
Dihydrofuran-2(3H)-one: The parent compound without any alkyl substitution.
Uniqueness
®-4-Ethyldihydrofuran-2(3H)-one is unique due to its chiral nature and specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(4R)-4-ethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m1/s1 |
Clave InChI |
MDQZVJSUBKPTHG-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@@H]1CC(=O)OC1 |
SMILES canónico |
CCC1CC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


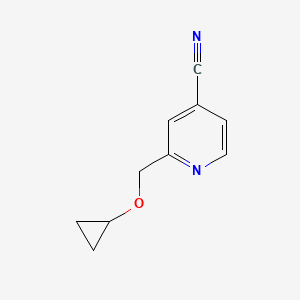
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
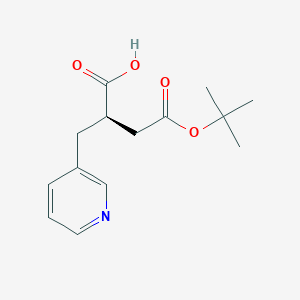

![4-[(2-Chloro-6-fluoro-phenyl)methyl]piperidine](/img/structure/B12945026.png)
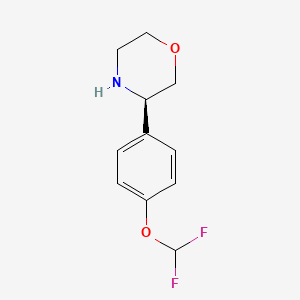
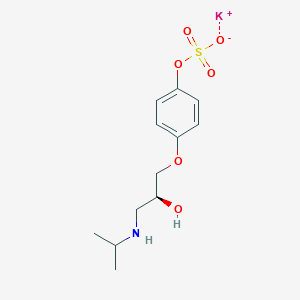
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
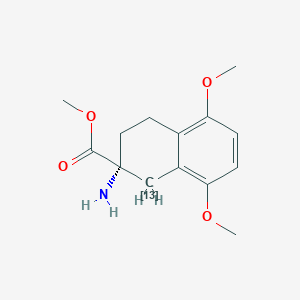
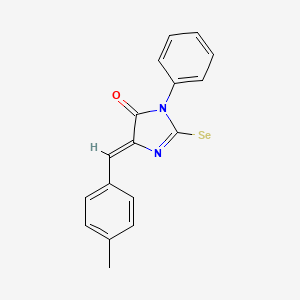
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)

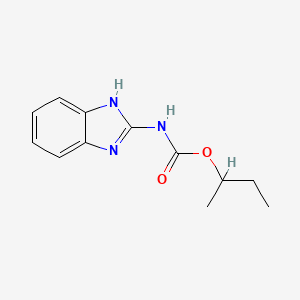
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
